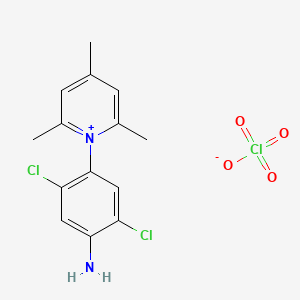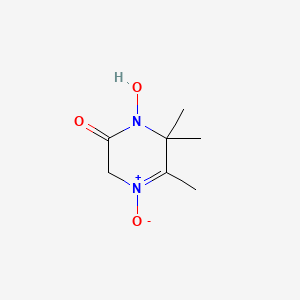![molecular formula C16H19BrN2S B14377762 Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- CAS No. 88654-28-8](/img/structure/B14377762.png)
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromophenyl group, and a thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- typically involves multiple steps. One common method includes the diazotization of S-3-(4-aminophenyl) piperidine followed by bromination to introduce the bromophenyl group . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and controlled environments to maintain the integrity of the product. The process may include the use of catalysts and specific solvents to optimize the reaction conditions and achieve the desired product quality.
化学反応の分析
Types of Reactions
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 4-(4-Bromophenyl)-4-piperidinol
- (S)-3-(4-Bromophenyl)piperidine
Uniqueness
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
88654-28-8 |
|---|---|
分子式 |
C16H19BrN2S |
分子量 |
351.3 g/mol |
IUPAC名 |
4-(3-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H19BrN2S/c1-2-19-8-6-12(7-9-19)16-18-15(11-20-16)13-4-3-5-14(17)10-13/h3-5,10-12H,2,6-9H2,1H3 |
InChIキー |
UOIUXZCCHBUOLE-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


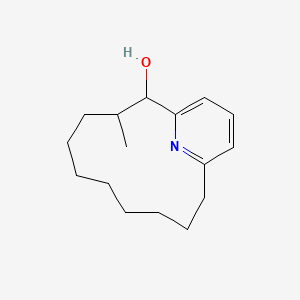

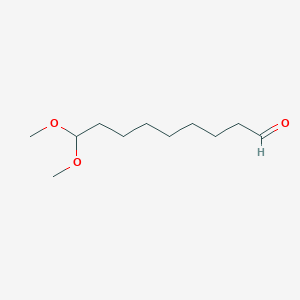
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
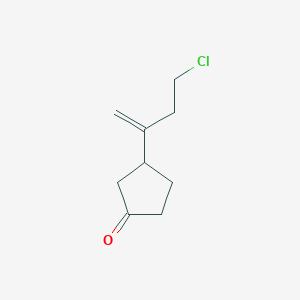
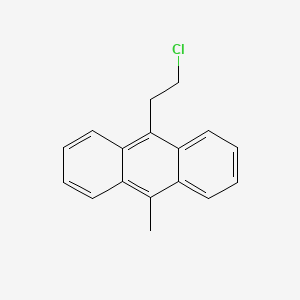
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
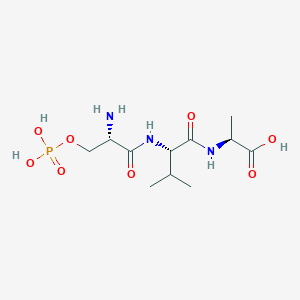
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

